3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol
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Overview
Description
3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol is a complex organic compound characterized by its biphenyl structure with tert-butyl groups and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The biphenyl structure allows for π-π interactions with aromatic compounds, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyanisole: Similar in structure but with a methoxy group instead of an imino group.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains a hydroxyl group instead of an imino group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Features an aldehyde group instead of an imino group.
Uniqueness
3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol is unique due to its imino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the imino functionality is crucial.
Properties
CAS No. |
65624-04-6 |
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Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-imino-1-phenylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C20H27NO/c1-18(2,3)15-12-20(22,14-10-8-7-9-11-14)13-16(17(15)21)19(4,5)6/h7-13,21-22H,1-6H3 |
InChI Key |
HMKUOAWBRSHBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=N)C(C)(C)C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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